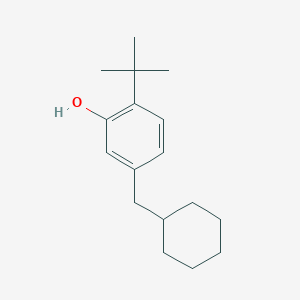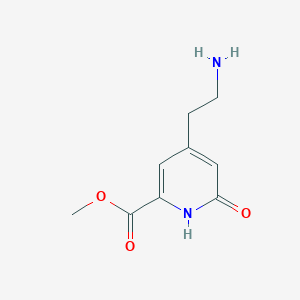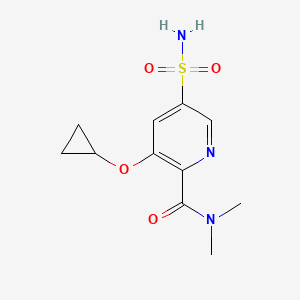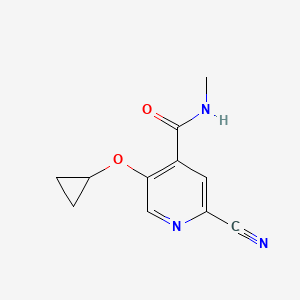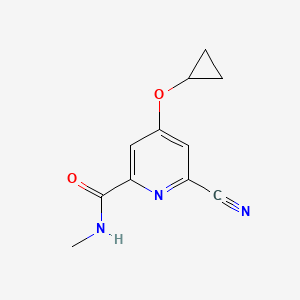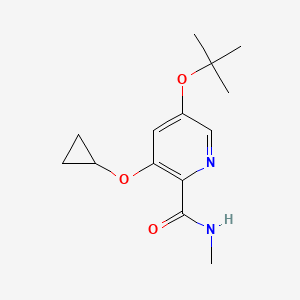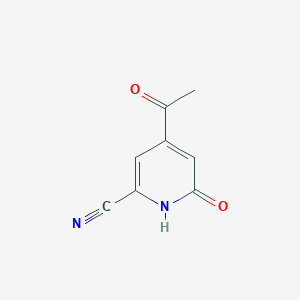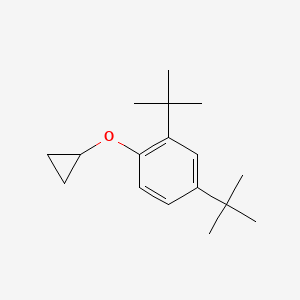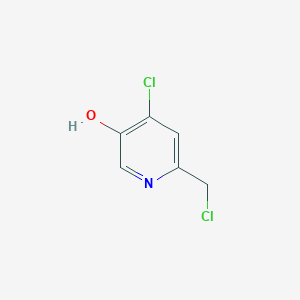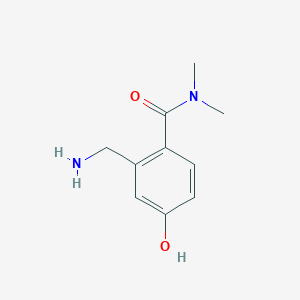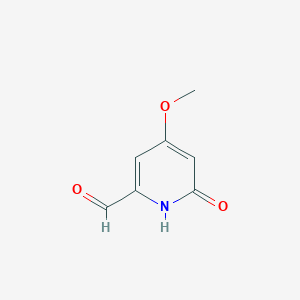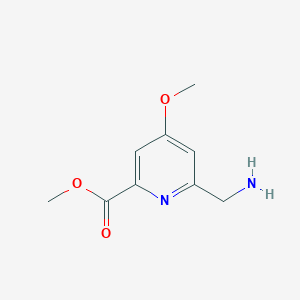
Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by a pyridine ring substituted with an aminomethyl group at the 6-position, a methoxy group at the 4-position, and a methyl ester group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxypyridine to introduce a nitro group at the 6-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Conversion of the aminomethyl group to a carboxyl group results in Methyl 6-(carboxymethyl)-4-methoxypyridine-2-carboxylate.
Reduction: Reduction of the nitro precursor yields this compound.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and ester groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
類似化合物との比較
Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate can be compared with other pyridine derivatives, such as:
Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.
Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate: Contains a chlorine atom, which can influence its electronic properties and reactivity.
Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate: The presence of a methyl group instead of a methoxy group can alter its steric and electronic characteristics.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-3-6(5-10)11-8(4-7)9(12)14-2/h3-4H,5,10H2,1-2H3 |
InChIキー |
TZQAISVVIGUPSI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)C(=O)OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


